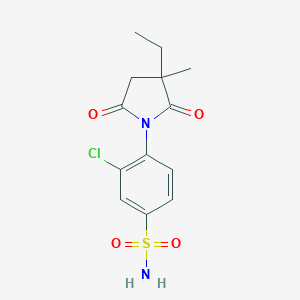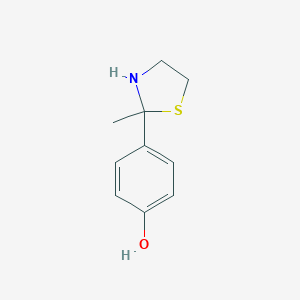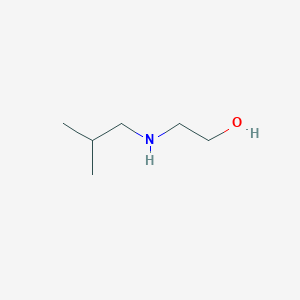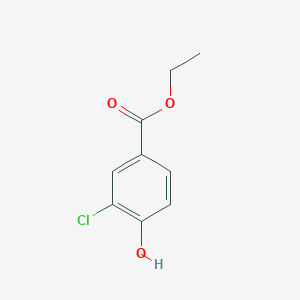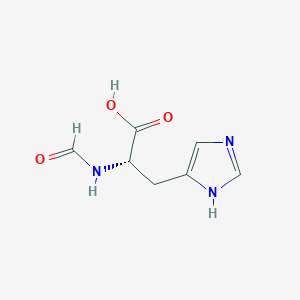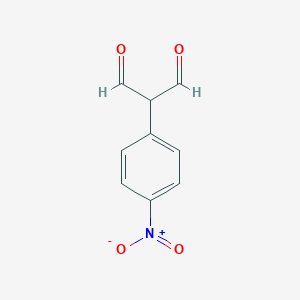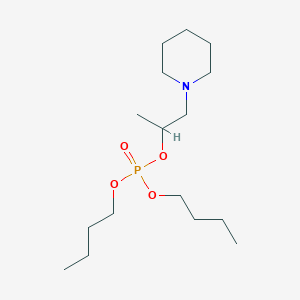
Dibutyl (1-piperidino-2-propyl) phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibutyl (1-piperidino-2-propyl) phosphate, also known as DBPP, is a chemical compound that is used in various scientific research fields. It is a phosphorus-containing compound that is widely used as a flame retardant and plasticizer in the manufacturing of various products. DBPP is also used in the synthesis of various organic compounds and is an important reagent in the field of organic chemistry.
Wirkmechanismus
Dibutyl (1-piperidino-2-propyl) phosphate is a phosphorus-containing compound that can interact with various enzymes and proteins in biological systems. It can form covalent bonds with amino acid residues such as serine, threonine, and cysteine. Dibutyl (1-piperidino-2-propyl) phosphate can also interact with metal ions such as zinc and magnesium, which are important cofactors in many enzymes. The interaction of Dibutyl (1-piperidino-2-propyl) phosphate with enzymes and proteins can lead to the inhibition or activation of their activity.
Biochemische Und Physiologische Effekte
Dibutyl (1-piperidino-2-propyl) phosphate has been shown to have various biochemical and physiological effects on biological systems. It can inhibit the activity of various enzymes such as acetylcholinesterase, which is important in the transmission of nerve impulses. Dibutyl (1-piperidino-2-propyl) phosphate can also affect the activity of various proteins such as albumin, which is important in the transport of drugs and other molecules in the bloodstream. Dibutyl (1-piperidino-2-propyl) phosphate has been shown to have toxic effects on various organs such as the liver and kidneys.
Vorteile Und Einschränkungen Für Laborexperimente
Dibutyl (1-piperidino-2-propyl) phosphate is a versatile reagent that can be used in various organic reactions. It is also a useful tool in the study of biological systems. However, Dibutyl (1-piperidino-2-propyl) phosphate is a toxic compound that can have harmful effects on biological systems. Therefore, it should be handled with care and used in a well-ventilated laboratory. Dibutyl (1-piperidino-2-propyl) phosphate should also be used in small quantities to minimize its toxic effects.
Zukünftige Richtungen
There are various future directions for the use of Dibutyl (1-piperidino-2-propyl) phosphate in scientific research. One direction is the development of new synthetic methods for Dibutyl (1-piperidino-2-propyl) phosphate that are more efficient and environmentally friendly. Another direction is the study of the effect of Dibutyl (1-piperidino-2-propyl) phosphate on specific enzymes and proteins in biological systems. This can lead to the development of new drugs that target these enzymes and proteins. The use of Dibutyl (1-piperidino-2-propyl) phosphate in the study of phosphorus-containing compounds in biological systems is also an interesting direction for future research.
Synthesemethoden
Dibutyl (1-piperidino-2-propyl) phosphate can be synthesized by reacting 1-piperidinepropanol with dibutyl phosphite in the presence of a catalyst. The reaction takes place in a solvent such as toluene or xylene and is carried out under reflux conditions. The product is then purified by distillation or chromatography.
Wissenschaftliche Forschungsanwendungen
Dibutyl (1-piperidino-2-propyl) phosphate is used in various scientific research fields such as organic chemistry, biochemistry, and pharmacology. It is used as a reagent in the synthesis of various organic compounds such as esters, amides, and carboxylic acids. Dibutyl (1-piperidino-2-propyl) phosphate is also used as a catalyst in various organic reactions such as the Michael addition and the Diels-Alder reaction. In biochemistry, Dibutyl (1-piperidino-2-propyl) phosphate is used to study the mechanism of action of various enzymes and proteins. It is also used to study the effect of phosphorus-containing compounds on biological systems. In pharmacology, Dibutyl (1-piperidino-2-propyl) phosphate is used to study the pharmacokinetics and pharmacodynamics of various drugs.
Eigenschaften
CAS-Nummer |
15870-43-6 |
|---|---|
Produktname |
Dibutyl (1-piperidino-2-propyl) phosphate |
Molekularformel |
C16H34NO4P |
Molekulargewicht |
335.42 g/mol |
IUPAC-Name |
dibutyl 1-piperidin-1-ylpropan-2-yl phosphate |
InChI |
InChI=1S/C16H34NO4P/c1-4-6-13-19-22(18,20-14-7-5-2)21-16(3)15-17-11-9-8-10-12-17/h16H,4-15H2,1-3H3 |
InChI-Schlüssel |
JXWDIKAQTDFWJT-UHFFFAOYSA-N |
SMILES |
CCCCOP(=O)(OCCCC)OC(C)CN1CCCCC1 |
Kanonische SMILES |
CCCCOP(=O)(OCCCC)OC(C)CN1CCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




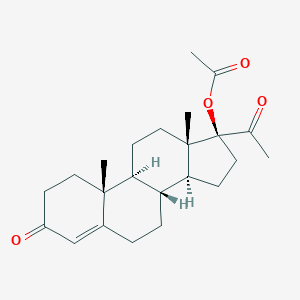
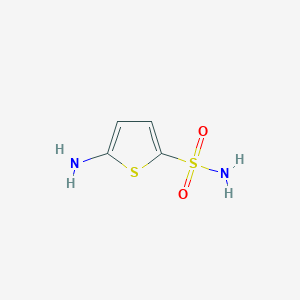
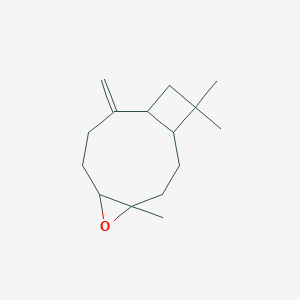
![2-Methylpyrido[3,4-b]pyrazine-5,7-diamine](/img/structure/B100958.png)
